2-Fluoro-4-trifluoromethyl-benzamidine
Description
Significance of Fluorinated Benzamidines in Advanced Organic Synthesis and Medicinal Chemistry
The incorporation of fluorine into organic molecules can profoundly alter their properties. The high electronegativity of fluorine and the stability of the carbon-fluorine bond often lead to increased metabolic stability, enhanced binding affinity to target proteins, and improved membrane permeability. researchgate.netwikipedia.org The trifluoromethyl group (-CF3), in particular, is a strong electron-withdrawing group that can significantly influence a molecule's lipophilicity and bioavailability. These characteristics are highly desirable in drug design and the development of new agrochemicals. researchgate.net
Benzamidine (B55565) derivatives, on their own, are recognized as important pharmacophores, often acting as inhibitors for enzymes like serine proteases. nih.gov When combined with fluorine and trifluoromethyl groups, the resulting fluorinated benzamidines present a powerful class of compounds for chemical synthesis and medicinal applications. They serve as versatile building blocks for constructing more complex molecules and have shown potential in the development of treatments for a range of diseases, including cancer and inflammatory conditions. google.com
Overview of Current Research Trajectories for 2-Fluoro-4-trifluoromethyl-benzamidine
Currently, direct and extensive research focusing solely on this compound is limited in publicly available literature. However, its significance can be inferred from its role as a key intermediate in the synthesis of more complex molecules. The primary research trajectory for this compound appears to be its utilization as a building block in drug discovery and agrochemical development. Researchers are exploring its potential in creating novel compounds with desired biological activities, leveraging the unique properties conferred by its fluorinated structure. Patents related to fluorinated pharmaceuticals suggest its use in the synthesis of kinase inhibitors for cancer therapy. google.com
Scope and Academic Focus of the Research Review
This review aims to provide a comprehensive overview of the available scientific information on this compound. The focus is strictly on its chemical properties, synthesis, and its established or potential applications in medicinal chemistry, agrochemical research, and as a synthetic building block. This article will synthesize information from various sources to present a clear and scientifically accurate profile of the compound, while also highlighting areas where further research is needed.
Interactive Data Table: Properties of this compound and Related Compounds
| Property | This compound | 2-Fluoro-4-(trifluoromethyl)benzonitrile (B130348) | 2-Fluoro-4-(trifluoromethyl)benzamide |
| CAS Number | 885957-02-8 | 146070-34-0 | 207853-64-3 |
| Molecular Formula | C8H6F4N2 | C8H3F4N | C8H5F4NO |
| Molecular Weight | 206.14 g/mol | 189.11 g/mol sigmaaldrich.com | 207.125 g/mol nist.gov |
| Physical State | Solid (predicted) | Liquid sigmaaldrich.com | Solid |
| Boiling Point | Not available | Not available | Not available |
| Density | Not available | 1.358 g/mL at 25 °C sigmaaldrich.com | Not available |
Detailed Research Findings
While specific research on this compound is not abundant, its synthesis and reactivity can be inferred from established chemical principles and related literature.
A plausible and common method for the synthesis of benzamidines is the Pinner reaction. wikipedia.orgorganic-chemistry.org This reaction typically involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ester salt (a Pinner salt), which can then be reacted with ammonia (B1221849) or an amine to yield the corresponding amidine. wikipedia.org Therefore, a likely synthetic route to this compound would start from its corresponding nitrile, 2-Fluoro-4-(trifluoromethyl)benzonitrile.
The synthesis of the precursor, 2-Fluoro-4-(trifluoromethyl)benzonitrile, can be achieved through various methods. One patented method involves the reaction of 2-nitro-4-trifluoromethylbenzaldehyde with hydroxylamine (B1172632) hydrochloride to form an oxime, followed by a dehydration reaction. google.com Another approach starts from m-trifluoromethyl fluorobenzene (B45895), which undergoes bromination, followed by a cyano group displacement. google.com
The chemical reactivity of this compound is dictated by its functional groups. The amidine group is basic and can form salts with acids. The fluorine and trifluoromethyl groups are electron-withdrawing, which can affect the reactivity of the aromatic ring. numberanalytics.com
¹H NMR: Signals corresponding to the aromatic protons and the protons of the amidine group would be expected. The chemical shifts of the aromatic protons would be influenced by the fluorine and trifluoromethyl substituents.
¹³C NMR: Resonances for the carbon atoms of the aromatic ring, the trifluoromethyl group, and the amidine carbon would be present.
¹⁹F NMR: Two distinct signals would be anticipated, one for the fluorine atom attached to the ring and another for the trifluoromethyl group.
Mass Spectrometry: The molecular ion peak would correspond to its molecular weight, and fragmentation patterns would be characteristic of the loss of small groups like NH2 or CF3.
Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching, C=N stretching of the amidine group, and C-F stretching would be observed. ugr.es
Interactive Data Table: Spectroscopic Data of a Related Compound: 2-Fluoro-4-(trifluoromethyl)benzamide
| Spectroscopic Data | 2-Fluoro-4-(trifluoromethyl)benzamide |
| IR Spectrum | Available in NIST/EPA Gas-Phase Infrared Database ugr.es |
| Mass Spectrum (EI) | Available nist.gov |
Applications in Contemporary Research
The unique structural features of this compound make it a valuable compound in several areas of chemical research.
In medicinal chemistry, fluorinated benzamidines are investigated as potential inhibitors of various enzymes, particularly serine proteases like thrombin and factor Xa, which are involved in blood coagulation. nih.gov The benzamidine moiety can mimic the side chain of arginine, allowing it to bind to the active site of these enzymes. The fluorine and trifluoromethyl groups can enhance this binding and improve the drug-like properties of the molecule. nih.gov While no specific inhibitory activity has been reported for this compound itself, its structural similarity to known inhibitors suggests it could be a promising lead compound.
In the field of agrochemicals, benzamidine derivatives have shown a range of biological activities, including antifungal and insecticidal properties. The introduction of fluorine and trifluoromethyl groups can increase the potency and stability of these compounds, making them more effective as crop protection agents. For instance, fluorinated compounds are known to inhibit photosynthesis in certain weeds. mdpi.com
As a synthetic building block, this compound provides a versatile scaffold for the synthesis of more complex molecules. The amidine group can be transformed into various heterocyclic systems, which are prevalent in many pharmaceuticals and agrochemicals. google.com The presence of the fluorine and trifluoromethyl groups offers a way to introduce these important substituents into larger molecules, allowing for the fine-tuning of their biological and physical properties.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-(trifluoromethyl)benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4N2/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSIMQXIRRBQFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399781 | |
| Record name | 2-Fluoro-4-trifluoromethyl-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885957-02-8 | |
| Record name | 2-Fluoro-4-trifluoromethyl-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profiles and Mechanistic Investigations of 2 Fluoro 4 Trifluoromethyl Benzamidine
Chemical Transformations Involving the Benzamidine (B55565) Moiety
The benzamidine functional group is characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another, making it a highly versatile reactant. It can act as a binucleophile, providing two nitrogen atoms for ring-forming reactions.
Benzamidines are well-established precursors for the synthesis of nitrogen-containing heterocycles through condensation reactions with 1,3-dielectrophiles, such as β-dicarbonyl compounds or their synthetic equivalents. The amidine group provides the N-C-N fragment necessary for the formation of six-membered rings like pyrimidines.
In a typical reaction, the benzamidine condenses with a β-diketone, an α,β-unsaturated ketone, or a similar substrate to form a dihydropyrimidine (B8664642) intermediate, which can then be oxidized to the aromatic pyrimidine (B1678525) ring system. mdpi.com The reaction of 4-bromobenzamidine with 1,3-di(4-bromophenyl)propen-3-one to yield a triarylpyrimidine is a classic example of this transformation. mdpi.com The 2-fluoro-4-trifluoromethyl-benzamidine is expected to undergo analogous reactions, with the electron-withdrawing substituents potentially accelerating the initial nucleophilic attack. This high reactivity makes it a key component in the synthesis of polysubstituted pyrimidines, which are prevalent scaffolds in medicinal chemistry. nih.govresearchgate.netthieme.de
| Reactant A (Amidine) | Reactant B (1,3-Dielectrophile) | Product (Heterocycle) | Reaction Type |
|---|---|---|---|
| This compound | Acetylacetone | 2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4,6-dimethylpyrimidine | Condensation/Cyclization |
| Benzamidine | Ethyl Acetoacetate | 4-Hydroxy-2-phenyl-6-methylpyrimidine | Condensation/Cyclization |
| 4-Bromobenzamidine | 1,3-Di(4-bromophenyl)propen-3-one | 2,4,6-Tris(4-bromophenyl)pyrimidine | Condensation/Cyclization/Oxidation |
The binucleophilic nature of the amidine functional group makes this compound a prime candidate for constructing a diverse array of heterocyclic systems beyond pyrimidines. nih.gov These cyclization reactions are fundamental in generating molecular complexity from relatively simple starting materials.
Pyrimidines: As detailed previously, the most common cyclization involving benzamidines is their reaction with three-carbon units (C-C-C synthons) like β-diketones to form pyrimidine rings. This is a robust and widely used method in heterocyclic chemistry. mdpi.comresearchgate.net
Triazoles: Benzamidines can be converted into N-acyl benzimidamide intermediates, which can then undergo intramolecular oxidative cyclization to form 1,2,4-triazole (B32235) derivatives. nih.gov This pathway provides access to five-membered heterocyclic rings containing three nitrogen atoms.
Imidazoles: Recent methodologies have shown that amidines can undergo [3+2] cyclization reactions. For instance, a copper-catalyzed reaction between amidines and trifluoromethyl carbenoids (generated from trifluoromethyldiazo compounds) leads to the formation of 5-fluoroimidazoles through a process involving the cleavage of two C-F bonds in the trifluoromethyl group. nih.gov This demonstrates a modern approach to imidazole (B134444) synthesis where the amidine provides two nitrogen atoms and one carbon atom to the final ring.
| Amidine Derivative | Co-reactant | Catalyst/Conditions | Heterocyclic Product | Reference |
|---|---|---|---|---|
| N-Aryl Benzimidamide | - (Intramolecular) | I₂/KI | 1,2,4-Triazole | nih.gov |
| Benzamidine | Trifluoromethyl carbenoid | Copper Catalyst | 5-Fluoroimidazole | nih.gov |
| 4-Bromobenzamidine | α,β-Unsaturated Ketone | Base (KOH) | Pyrimidine | mdpi.com |
Influence of Fluorine and Trifluoromethyl Substituents on Chemical Reactivity
The presence of both a fluorine atom at the 2-position and a trifluoromethyl (-CF3) group at the 4-position of the benzene (B151609) ring profoundly modifies the electronic landscape of the benzamidine moiety. These halogen substituents exert strong inductive electron-withdrawing effects.
The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. rsc.org Its strong inductive effect (-I) significantly decreases the electron density on the aromatic ring and, consequently, on the attached amidine functional group.
This electronic perturbation has several important consequences:
Increased Electrophilicity: The carbon atom of the amidine group becomes more electrophilic. This enhances its reactivity towards nucleophiles, often accelerating condensation and cyclization reactions.
Stabilization of Intermediates: The electron-withdrawing nature of the -CF3 group can stabilize negatively charged intermediates or transition states that may form during a reaction, thereby lowering the activation energy and increasing the reaction rate.
Acidity of N-H Protons: The pKa of the N-H protons on the amidine group is lowered, making them more acidic. This can facilitate deprotonation steps in base-catalyzed reactions.
These effects generally lead to higher yields and can influence the selectivity of certain transformations. For example, in cascade reactions involving trifluoromethylation and cyclization, the presence of the -CF3 group is crucial for the reaction to proceed efficiently under mild conditions. mdpi.com
| Compound | Substituent at C4 | Hammett Constant (σₚ) | Effect on Ring Electron Density |
|---|---|---|---|
| Benzonitrile (B105546) | -H | 0.00 | Neutral |
| 4-Fluorobenzonitrile | -F | +0.06 | Weakly Deactivating |
| 4-(Trifluoromethyl)benzonitrile (B42179) | -CF₃ | +0.54 | Strongly Deactivating |
The synthesis of this compound typically originates from a more readily available fluorinated building block, such as 2-fluoro-4-(trifluoromethyl)benzoic acid or its corresponding benzonitrile. The preparation of the target amidine involves a series of well-established functional group interconversions.
A common synthetic route proceeds as follows:
Amide Formation: 2-Fluoro-4-(trifluoromethyl)benzoic acid can be converted to its acid chloride, which then reacts with ammonia (B1221849) to form 2-fluoro-4-(trifluoromethyl)benzamide. nist.govnist.gov
Nitrile Dehydration: The resulting benzamide (B126) can be dehydrated using a suitable reagent (e.g., phosphorus oxychloride or thionyl chloride) to yield 2-fluoro-4-(trifluoromethyl)benzonitrile (B130348).
Amidine Synthesis (Pinner Reaction): The benzonitrile is the direct precursor to the benzamidine. In the classic Pinner reaction, the nitrile is treated with an alcohol (like ethanol) under anhydrous acidic conditions (HCl gas) to form an imidate salt. Subsequent treatment of this Pinner salt with ammonia furnishes the final this compound.
Patented synthetic methods often start further back, for instance from 2,3-dichlorotrifluorotoluene, and proceed through sequential fluorination, cyanation, and other transformations to arrive at the desired benzamide or benzonitrile precursor. google.com These routes highlight the versatility of functional group exchanges on the fluorinated aromatic core.
Elucidation of Reaction Mechanisms through Experimental and Computational Studies
While specific, dedicated mechanistic studies on this compound are not widely published, the reaction mechanisms can be understood by analogy to similar systems and through the application of modern computational chemistry. Experimental techniques such as kinetic studies, crossover experiments, and the isolation or trapping of intermediates are traditionally used to probe reaction pathways.
In recent years, Density Functional Theory (DFT) has become a powerful tool for elucidating complex reaction mechanisms in silico. researchgate.net For reactions involving this benzamidine, DFT calculations could be employed to:
Model Transition States: Identify the structures and calculate the activation energies of transition states for key steps, such as nucleophilic attack or intramolecular cyclization. researchgate.netresearchgate.net
Analyze Reaction Pathways: Compare the energy profiles of competing reaction pathways to predict or explain the observed product distribution (regio- and stereoselectivity). mdpi.com
Evaluate Substituent Effects: Quantify the impact of the fluoro and trifluoromethyl groups on the charge distribution and stability of reactants, intermediates, and transition states, thereby providing a theoretical basis for the observed reactivity.
For example, DFT studies on the cyclization of related guanidinium (B1211019) salts have successfully interpreted product diversity by analyzing the tautomers formed and the energetics of the intramolecular cyclization step. mdpi.com Similarly, computational analysis of copper-catalyzed cyclizations has helped to map the free energy profile and identify the rate-determining steps. researchgate.net Such computational and experimental approaches are essential for a deep understanding of the reactivity of this compound and for optimizing its use in the synthesis of novel molecules.
Biological and Pharmacological Research on 2 Fluoro 4 Trifluoromethyl Benzamidine
Enzyme Inhibition Studies and Structure-Activity Relationships (SAR)
The interaction of 2-Fluoro-4-trifluoromethyl-benzamidine with various enzymes can be hypothesized based on the well-established roles of its constituent chemical groups in medicinal chemistry.
Direct research on this compound as a Factor Xa (FXa) inhibitor is not available. However, the molecule's structure contains features highly relevant to FXa inhibition.
The benzamidine (B55565) group is a well-known pharmacophore that acts as a potent reversible, competitive inhibitor of serine proteases such as trypsin, thrombin, and Factor Xa. wikipedia.orgdrugbank.comnih.govbio-world.com In the context of FXa inhibitors, the basic amidine group effectively mimics the side chain of arginine, allowing it to anchor in the S1 specificity pocket of the enzyme, which contains a key aspartic acid residue (Asp-189). nih.gov This interaction is a cornerstone of many early-generation and some contemporary direct FXa inhibitors.
The 2-fluoro-4-trifluoromethylphenyl moiety would typically occupy the S4 pocket of the Factor Xa active site. Modern FXa inhibitors often incorporate substituted aromatic rings at this position to engage in hydrophobic and specific electrostatic interactions that enhance binding affinity and selectivity. The inclusion of fluorine and trifluoromethyl (CF3) groups is a common strategy in drug design to modulate physicochemical properties. bohrium.comhovione.com The trifluoromethyl group, in particular, can enhance metabolic stability and lipophilicity, which are crucial for oral bioavailability. nih.govresearchgate.net For example, the design of potent, selective, and neutral FXa inhibitors has involved the use of biaryl P4 groups, demonstrating the importance of this region for optimizing pharmacological profiles. nih.gov
Table 1: Examples of Direct Factor Xa Inhibitors and Their Potency This table provides context on the potency of known FXa inhibitors but does not include data for this compound.
| Compound | Structure | Target | IC50 / Ki |
|---|---|---|---|
| Rivaroxaban | Factor Xa | Ki: 0.4 nM | |
| Apixaban | Factor Xa | Ki: 0.08 nM nih.gov | |
| Edoxaban | Factor Xa | Ki: 0.56 nM | |
| Benzamidine | Trypsin | Ki: ~18 µM |
There are no specific studies detailing the anti-inflammatory activity of this compound. However, benzamide (B126) and benzamidine derivatives are known to possess a variety of pharmacological activities, including anti-inflammatory effects. researchgate.netnih.gov Furthermore, the incorporation of fluorine and trifluoromethyl groups into scaffolds is a known strategy in the development of anti-inflammatory agents. For instance, certain fluorine-substituted compounds have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
No research has been published on the inhibitory potential of this compound against Carbonic Anhydrase II (CA-II) or tyrosinase.
For Carbonic Anhydrase II , the primary class of inhibitors are sulfonamides, which coordinate to the zinc ion in the enzyme's active site. Benzamidine derivatives are not typical pharmacophores for CA-II inhibition. researchgate.net
For tyrosinase , the enzyme responsible for melanin (B1238610) production, a wide variety of compounds, including those with trifluoromethylphenyl groups, have been investigated as potential inhibitors. For example, derivatives of 5-(trifluoromethyl)benzo[d]thiazole have shown potent tyrosinase inhibitory activity. However, the activity of a benzamidine-based compound on this enzyme is undetermined.
There is no available literature investigating this compound as an inhibitor of monoacylglycerol lipase (B570770) (MAGL). The known inhibitors of MAGL typically feature scaffolds such as carbamates, which are designed to react with the catalytic serine residue in the enzyme's active site. The benzamidine structure is not a recognized pharmacophore for MAGL inhibition.
Receptor Interaction and Modulatory Activities
Direct studies on the interaction of this compound with G Protein-Coupled Receptors (GPCRs) have not been reported. However, the molecule's 2-fluoro substitution allows for a discussion of its potential to engage in halogen bonding.
Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site (a Lewis base) such as a backbone carbonyl oxygen in a protein. nih.govacs.org This occurs due to an area of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-X bond. nih.gov The strength of this bond generally increases with the polarizability of the halogen (I > Br > Cl > F). nih.gov
While fluorine is the least polarizable halogen, appropriately positioned fluorine atoms on an aromatic ring can still form meaningful halogen bonds, particularly when the ring is activated by electron-withdrawing groups like the trifluoromethyl group in this compound. Such interactions are increasingly recognized as important for ligand-receptor binding affinity and specificity in drug design. nih.govacs.org For a molecule like this compound, the ortho-fluorine atom could theoretically form a halogen bond with a suitable acceptor atom in a GPCR binding pocket, potentially influencing its conformation and leading to agonistic or antagonistic activity. Without experimental data, such as X-ray crystallography or detailed SAR studies, this remains a theoretical possibility.
Serotonin (B10506) Receptor (5-HT2A, 5-HT7, 5-HT1A) Ligand Binding and Antagonism
The benzamidine core and its derivatives are subjects of investigation for their interaction with various G-protein-coupled receptors, including serotonin (5-HT) receptors, which are crucial targets for therapeutic agents treating neuropsychiatric disorders. nih.gov The introduction of fluorine and trifluoromethyl groups can significantly modulate the binding affinity and functional activity of ligands at these receptors.
Research into multi-target ligands has highlighted the nuanced effects of such substitutions. For instance, studies on compounds with indazole and piperazine (B1678402) scaffolds have shown that introducing electron-withdrawing groups like trifluoromethyl and fluoro substituents influences binding affinity for 5-HT1A and 5-HT2A receptors. nih.gov Specifically, for the 5-HT2A receptor, the placement of a fluorine atom on the phenyl ring has a beneficial effect on the compound's activity. nih.gov In some series, a para-fluorine substitution results in the highest affinity for the 5-HT2A receptor. nih.gov Conversely, a strong electron-withdrawing substituent like trifluoromethyl can sometimes lead to a decrease in binding affinity at the 5-HT1A receptor, depending on its position. nih.gov
Further studies have explored dual 5-HT1A and 5-HT7 receptor ligands. In one series of compounds, replacing a p-fluoro-phenyl group led to a 25-fold increase in potency at the 5-HT7 receptor, demonstrating the significant impact of this moiety on receptor interaction. nih.gov The development of selective 5-HT2A antagonists, such as M100907, which contains a fluorophenethyl group, has been pivotal in understanding the role of these receptors in conditions like Parkinson's disease and schizophrenia. mdpi.comnih.gov Chronic administration of certain 5-HT2A antagonists can lead to changes in receptor protein levels, a phenomenon known as functional selectivity. mdpi.com The affinity of ligands for various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7, is often evaluated to build a comprehensive pharmacological profile. nih.govnih.gov A new generation of highly selective agonists for the 5-HT1A receptor has advanced the study of biased agonism, creating new therapeutic possibilities for CNS disorders. nih.gov
Table 1: Influence of Fluoro/Trifluoromethyl Groups on Serotonin Receptor Binding
| Receptor Subtype | Observed Effect of Fluoro/Trifluoromethyl Substitution | Example Compound Class/Study | Reference |
|---|---|---|---|
| 5-HT1A | Position-dependent; can decrease binding affinity with strong electron-withdrawing groups (e.g., -CF3). | Indazole/Piperazine Derivatives | nih.gov |
| 5-HT2A | Generally beneficial; para-fluoro substitution can significantly increase affinity. | Indazole/Piperazine Derivatives | nih.gov |
| 5-HT7 | Substitution can dramatically increase potency (e.g., 25-fold). | Butyrophenone Analogs | nih.gov |
Therapeutic Potential in Specific Disease Areas
The benzamidine structure is a well-established pharmacophore in the design of inhibitors for serine proteases, a class of enzymes that includes key factors in the blood coagulation cascade like thrombin and Factor Xa (fXa). rsc.orgresearchgate.net Consequently, derivatives of benzamidine are actively explored as potential anticoagulants.
Factor Xa, positioned at the convergence of the intrinsic and extrinsic coagulation pathways, is a prime target for new oral anticoagulants. nih.gov Research has identified potent fXa inhibitors built on a 4-amidinobenzylamide scaffold, which is a derivative of benzamidine. nih.gov The development of fluorinated analogues of existing anticoagulants is also a promising strategy. For example, a series of fluorinated analogues of dabigatran, a direct thrombin inhibitor that contains a benzamidine moiety, were designed and synthesized. mdpi.com Several of these new compounds showed remarkable anticoagulant activities, with IC50 values against thrombin in the low nanomolar range, comparable to the parent drug. mdpi.com Specifically, one analogue demonstrated strong inhibition of arteriovenous thrombosis in vivo, with an efficacy similar to dabigatran. mdpi.com Furthermore, research into novel fXa inhibitors has utilized 2-fluoro-4-(methylamino)benzoic acid as a synthetic precursor, indicating the relevance of the 2-fluoro-4-substituted phenyl ring in designing such agents.
Table 2: Anticoagulant Activity of Benzamidine-Related Compounds
| Compound Type | Target Enzyme | Key Finding | Reference |
|---|---|---|---|
| Fluorinated Dabigatran Analogues | Thrombin | IC50 values as low as 1.81 nM; potent in vivo antithrombotic activity. | mdpi.com |
| R1-SO2-dSer(R2)-Gly-4-amidinobenzylamide | Factor Xa | Potent and selective inhibitors with Ki values in the nanomolar range. | nih.gov |
| Derivatives of 2-fluoro-4-(methylamino)benzoic acid | Factor Xa | Serves as a building block for potential fXa inhibitors. |
The benzamidine scaffold and its heterocyclic bioisosteres, such as benzimidazole (B57391), are of significant interest in oncology. The structural resemblance of benzimidazoles to naturally occurring purine (B94841) nucleotides allows them to interact with various biopolymers, making them an excellent scaffold for anticancer drug development. The introduction of a trifluoromethyl group is a known strategy to enhance biological activity, including anticancer effects.
Studies have shown that benzimidazole derivatives can exert anticancer effects through various mechanisms, including the induction of apoptosis. For instance, certain benzimidazole-based derivatives were found to induce apoptosis by increasing the levels of pro-apoptotic proteins like Bax and caspases-3 and -8, while decreasing the anti-apoptotic protein Bcl2. Research on substituted 2-trifluoromethyl- and 2-pentafluoroethylbenzimidazoles revealed significant anticancer activity, with one compound being particularly active against breast and prostate cancer cell lines. The trifluoromethyl group can enhance the potency of anticancer agents by forming multipolar bonds with target proteins or by improving pharmacokinetic properties like metabolic stability and cell penetration. For example, trifluoromethyl substitution on a ruthenium complex enhanced its photoinduced cytotoxic activity against triple-negative breast cancer cells, with apoptosis identified as the cell death mechanism.
Broader Spectrum Biological Activity Assessments
Derivatives of benzamidine and related structures containing fluorine and trifluoromethyl groups are widely investigated for their potential as antimicrobial and antifungal agents. The presence of these groups often enhances the biological activity of the parent compound.
Antibacterial Activity : Studies on novel benzamidine analogues have demonstrated significant antimicrobial activity against pathogens, including those that trigger periodontitis, with minimum inhibitory concentration (MIC) values in the range of 31.25 to 125 µg/mL. Research into fluorobenzoylthiosemicarbazides found that trifluoromethyl derivatives were particularly active against both reference strains and pathogenic clinical isolates of Staphylococcus aureus, including methicillin-resistant strains (MRSA). Similarly, studies on fluorinated benzimidazole derivatives have shown them to possess good antibacterial properties compared to their non-fluorinated parent compounds.
Antifungal Activity : The introduction of fluorine atoms is also a key strategy in developing new antifungal agents. Salicylanilide esters prepared with 4-(trifluoromethyl)benzoic acid have been evaluated as potential antimycotic agents. In other studies, chalcones bearing trifluoromethyl and trifluoromethoxy substituents have proven to be potent antifungal agents. Research on 5-trifluoromethyl-1,2,4-oxadiazole derivatives also indicated their potential as a lead structure for new fungicides. The antiparasitic activity of trifluoromethyl-substituted compounds has also been noted, with some derivatives showing efficacy against Leishmania parasites.
Table 3: Antimicrobial/Antifungal Activity of Related Fluorinated Compounds
| Compound Class | Activity Type | Key Finding | Reference |
|---|---|---|---|
| Novel Benzamidine Analogues | Antibacterial | MIC values of 31.25-125 µg/mL against periodontal pathogens. | |
| Trifluoromethyl-substituted Thiosemicarbazides | Antibacterial | Active against MRSA with MICs from 7.82 to 31.25 µg/mL. | |
| Fluorinated Benzimidazoles | Antibacterial & Antifungal | Fluoro-substituted compounds showed good antimicrobial properties. | |
| Trifluoromethyl-substituted Chalcones | Antibacterial & Antifungal | Demonstrated potent activity against pathogenic bacterial and fungal strains. |
The benzamidine moiety is a classic and well-documented inhibitor of a specific class of enzymes known as serine proteases. rsc.org This inhibitory action is central to many of its therapeutic applications, including its use as an anticoagulant.
Benzamidine acts as a reversible, competitive inhibitor of trypsin and trypsin-like enzymes. rsc.org Its inhibitory spectrum includes several crucial human serine proteases such as thrombin, plasmin, and complement C1s. researchgate.net Because of this broad activity, benzamidine hydrochloride is a common component of protease inhibitor cocktails used in biochemical research to prevent the degradation of proteins during extraction and purification.
Structure-activity relationship studies have been conducted to understand how different substituents on the benzamidine ring affect its inhibitory potency against various proteases. researchgate.net This analysis revealed that the binding of substituted benzamidines to enzymes like plasmin and C1s is influenced by the electronic properties and hydrophobicity of the substituent. researchgate.net For thrombin, the interaction was primarily affected by the substituent's hydrophobicity. researchgate.net This foundational knowledge aids in the rational design of more potent and selective protease inhibitors based on the benzamidine scaffold.
US20150166492A1 - Prodrug of a pyridine (B92270) amine as a sodium channel regulator - Google Patents A solution of 2-fluoro-4-(trifluoromethyl)benzamidine hydrochloride (25.0 g, 110.3 mmol) in dichloromethane (B109758) (125.0 mL) was added dropwise to a mixture of 2-methoxypyridin-4-amine (13.7 g, 110.3 mmol), pyridine (26.8 mL, 330.9 mmol), and dichloromethane (500.0 mL) at 0° C. The mixture was allowed to warm to room temperature and stirred at this temperature overnight. The mixture was poured into 1N HCl (200 mL) and extracted with dichloromethane (200 mL). The organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica (B1680970) gel column chromatography (gradient: 50 to 100% ethyl acetate (B1210297) in hexanes) to give N-(2-methoxypyridin-4-yl)-2-fluoro-4-(trifluoromethyl)benzamidine (21.0 g, 58% yield). 1 H NMR (400 MHz, DMSO-d 6 ) δ 9.59 (s, 1H), 8.04 (d, J=5.8 Hz, 1H), 7.90 (t, J=7.9 Hz, 1H), 7.78 (d, J=8.1 Hz, 1H), 7.62 (d, J=11.0 Hz, 1H), 6.94 (d, J=5.8 Hz, 1H), 6.64 (s, 1H), 3.86 (s, 3H). 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WO2014093760A1 - Prodrug of a pyridine amine as a sodium channel regulator - Google Patents A solution of 2-fluoro-4-(trifluoromethyl)benzamidine hydrochloride (25.0 g, 110.3 mmol) in dichloromethane (125.0 mL) was added dropwise to a mixture of 2-methoxypyridin-4-amine (13.7 g, 110.3 mmol), pyridine (26.8 mL, 330.9 mmol), and dichloromethane (500.0 mL) at 0° C. The mixture was allowed to warm to room temperature and stirred at this temperature overnight. The mixture was poured into 1N HCl (200 mL) and extracted with dichloromethane (200 mL). The organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (gradient: 50 to 100% ethyl acetate in hexanes) to give N-(2-methoxypyridin-4-yl)-2-fluoro-4-(trifluoromethyl)benzamidine (21.0 g, 58% yield). 1 H NMR (400 MHz, DMSO-d 6 ) δ 9.59 (s, 1H), 8.04 (d, J=5.8 Hz, 1H), 7.90 (t, J=7.9 Hz, 1H), 7.78 (d, J=8.1 Hz, 1H), 7.62 (d, J=11.0 Hz, 1H), 6.94 (d, J=5.8 Hz, 1H), 6.64 (s, 1H), 3.86 (s, 3H). 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Computational and Theoretical Studies of 2 Fluoro 4 Trifluoromethyl Benzamidine
Predictive Computational Methodologies for Drug Discovery Programs
In the realm of modern drug discovery, computational and theoretical studies are indispensable for the efficient identification and optimization of lead compounds. For novel molecules like 2-Fluoro-4-trifluoromethyl-benzamidine, these in silico methods provide a crucial first step in evaluating their potential as therapeutic agents. By predicting their physicochemical properties, biological activity, and pharmacokinetic profiles, researchers can prioritize the synthesis and experimental testing of the most promising candidates, thereby saving significant time and resources. This section will delve into the application of predictive computational methodologies, such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, using findings from structurally related benzamidine (B55565) and benzimidazole (B57391) derivatives as a model for the potential computational assessment of this compound.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target protein. mdpi.com This method is instrumental in understanding the binding mode and affinity of a potential drug, providing insights at an atomic level. mdpi.com For instance, in studies of related benzamide (B126) derivatives, molecular docking has been employed to investigate their inhibitory activity against various enzymes. scialert.net
A study on fluorinated 3-benzylamino benzamides as potential Cholesteryl Ester Transfer Protein (CETP) inhibitors demonstrated the utility of molecular docking. nih.gov The research indicated that these compounds fit well within the CETP active site, with hydrophobic interactions being the primary driver of the ligand-protein complex formation. nih.govresearchgate.net The docking scores, which quantify the binding affinity, revealed that substitutions at specific positions on the benzamide scaffold significantly influenced the inhibitory activity. nih.gov For example, a para-trifluoromethoxy group was found to enhance CETP inhibitory activity more than a para-tetrafluoroethoxy group, a difference attributed to the bulkiness of the latter hindering its optimal orientation in the binding pocket. nih.gov
To illustrate how such data is presented, a hypothetical docking analysis of this compound against a relevant biological target could yield results similar to those in the table below, which is based on findings for analogous compounds.
Interactive Data Table: Hypothetical Molecular Docking Results
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| This compound | Hypothetical Kinase A | -8.5 | PHE 80, LEU 132 | Hydrophobic |
| LYS 30, ASP 145 | Hydrogen Bonding | |||
| Analog 1 (p-OCF3 benzamide) | CETP | -9.2 | ILE 20, PHE 188 | Hydrophobic |
| Analog 2 (m-Fluoro benzamide) | CETP | -8.8 | VAL 243, LEU 294 | Hydrophobic |
This table is for illustrative purposes and based on data from related compounds.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com These models can then be used to predict the activity of new, unsynthesized compounds. mdpi.com For substituted benzimidazoles, a class of compounds structurally related to benzamidines, QSAR studies have been successfully used to predict their antimicrobial and angiotensin II-AT1 receptor antagonistic activities. nih.govnih.gov
In one such study, a QSAR model for substituted benzamides with antimicrobial activity was developed. The model indicated that topological descriptors and molecular connectivity indices were key parameters in describing the compounds' antibacterial and antifungal effects. nih.gov The predictive power of the QSAR models was validated by a high cross-validated correlation coefficient (r²cv), demonstrating their reliability in guiding the design of new, more potent derivatives. nih.gov
The following table presents a hypothetical QSAR model for a series of benzamidine derivatives, highlighting the types of descriptors that could be relevant for predicting the activity of this compound.
Interactive Data Table: Hypothetical QSAR Model Parameters
| Descriptor | Coefficient | Importance |
| Molecular Lipophilicity (logP) | 0.45 | Positive correlation with activity |
| Topological Polar Surface Area (TPSA) | -0.21 | Negative correlation with activity |
| Molecular Weight | 0.15 | Positive correlation with activity |
| Hydrogen Bond Donors | -0.33 | Negative correlation with activity |
This table is for illustrative purposes and based on general principles of QSAR studies.
In Silico ADMET Prediction
The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of the drug discovery process. nih.gov In silico ADMET prediction tools allow for the early assessment of a molecule's drug-likeness and potential liabilities, helping to reduce the likelihood of late-stage failures. nih.gov For various heterocyclic compounds, including benzimidazole derivatives, in silico ADMET predictions have been used to evaluate their pharmacokinetic profiles. nih.govmdpi.com
These predictive models can estimate a range of properties, including oral absorption, blood-brain barrier penetration, metabolic stability, and potential for toxicity. nih.govmdpi.com For example, a study on substituted benzimidazole derivatives predicted their ADMET properties based on a 3D-QSAR study, which helped in the design of novel compounds with improved pharmacokinetic profiles. nih.gov
A summary of predicted ADMET properties for this compound, based on what might be expected from related structures, is provided in the table below.
Interactive Data Table: Predicted ADMET Properties
| Property | Predicted Value | Interpretation |
| Human Intestinal Absorption | > 85% | High |
| Blood-Brain Barrier Penetration | Low | Unlikely to cross the BBB |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
This table is for illustrative purposes and based on general in silico ADMET prediction outcomes for similar compounds.
Advanced Analytical Techniques in Research on 2 Fluoro 4 Trifluoromethyl Benzamidine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR for Compound Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR are the primary NMR techniques used to determine the carbon-hydrogen framework of a molecule like 2-Fluoro-4-trifluoromethyl-benzamidine.
¹H NMR: In a ¹H NMR spectrum of this compound, one would expect to see distinct signals for the aromatic protons and the amine (NH₂) protons of the amidine group. The aromatic protons would appear as complex multiplets in the downfield region (typically 7.0-8.5 ppm) due to coupling with each other and with the fluorine atom. The protons of the amidine group would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals would be expected for the amidine carbon, the carbon bearing the trifluoromethyl group, the carbon bonded to fluorine, and the other aromatic carbons. The trifluoromethyl group itself would appear as a quartet due to coupling with the three fluorine atoms. The signals for the aromatic carbons bonded to fluorine and the trifluoromethyl group would also show characteristic splitting patterns.
Table 1: Illustrative NMR Data for a Related Compound
| Compound Name | Nucleus | Chemical Shift (δ) ppm / Multiplicity / J (Hz) |
| 2-Fluoro-4-(trifluoromethyl)benzamide | ¹³C NMR | 161.5, 136.4, 127.7, 124.1, 120.5, 112.6 |
| 4-(Trifluoromethyl)benzoate | ¹³C NMR | 165.9, 134.5 (q, J=33 Hz), 133.5, 130.1, 125.5 (q, J=4 Hz), 123.8 (q, J=271 Hz), 52.6 |
| 4-(Trifluoromethyl)benzoate | ¹H NMR | 8.14 (d, J=8.0 Hz, 2H), 7.68 (d, J=8.0 Hz, 2H), 3.94 (s, 3H) |
This table presents data for related compounds to illustrate the technique, as specific data for this compound was not found in the searched sources. Data sourced from rsc.org.
Deuterium (B1214612) Exchange Studies for Reaction Pathway Analysis
Deuterium exchange studies are a powerful NMR-based method for identifying labile protons, such as those on amine, amide, or hydroxyl groups, and for probing reaction mechanisms. nih.govwikipedia.org In this technique, a sample is dissolved in a deuterated solvent like D₂O, or a deuterium source like deuterated trifluoroacetic acid (CF₃COOD) is added. nih.gov Labile protons will exchange with deuterium atoms from the solvent.
When applied to this compound, adding D₂O would cause the signal corresponding to the -NH₂ protons of the amidine group to diminish or disappear in the ¹H NMR spectrum. This confirms the identity of the amine protons and can provide information on the rate of exchange, which is related to solvent accessibility and hydrogen bonding. nmrwiki.orgnih.gov This technique is crucial for distinguishing between N-H protons and non-exchangeable C-H protons on the aromatic ring, thus aiding in definitive signal assignment. wikipedia.orggoogle.com
Chromatographic Methods for Separation, Identification, and Purity Analysis
Chromatography is essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing the final product's purity.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Purity
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of a chemical reaction and for quantifying the purity of the final product. In the synthesis of this compound, reversed-phase HPLC would be the most common mode used.
A typical HPLC method would involve a C18 or a specialized fluorinated stationary phase column. chromatographyonline.com The mobile phase would likely consist of a gradient mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, set to a wavelength where the aromatic compound strongly absorbs light (e.g., ~254 nm). By analyzing samples over time, the consumption of reactants and the formation of the product can be tracked. A single, sharp peak at a specific retention time in the final product's chromatogram indicates high purity. The development of such methods is critical for quality control in pharmaceutical and chemical manufacturing.
Table 2: Illustrative HPLC Conditions for Analysis of Fluorinated Aromatic Compounds
| Parameter | Condition |
| Column | Reversed-Phase C8 or C18, or FluoroFlash® (e.g., 4.6 x 150 mm, 5 µm) nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25-40 °C |
| Injection Volume | 5-10 µL |
This table outlines typical starting conditions for developing an HPLC method for fluorinated aromatic compounds based on general practices. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) for Advanced Separation
Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes columns with smaller particle sizes (<2 µm) and higher pressures than traditional HPLC. This results in significantly improved resolution, faster analysis times, and greater sensitivity. For this compound, UPLC would be particularly advantageous for separating closely related impurities that might not be resolved by HPLC. This capability is crucial for ensuring the high purity required for pharmaceutical applications and for detecting trace-level byproducts in mechanistic studies.
Mass Spectrometry for Molecular Mass Confirmation and Fragment Analysis
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation patterns.
For this compound (C₈H₆F₄N₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition. The expected exact mass can be calculated and compared to the experimental value.
Table 3: Molecular Mass Information for Benzamidine (B55565) Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₈H₆F₄N₂ | 206.14 |
| 4-(Trifluoromethyl)benzamidine Hydrochloride | C₈H₈ClF₃N₂ | 224.61 chemscene.comnih.gov |
| 2-Fluoro-4-(trifluoromethyl)benzamide | C₈H₅F₄NO | 207.13 nist.gov |
Molecular weights are calculated based on elemental composition. Data for related compounds sourced from chemscene.comnih.govnist.gov.
In addition to molecular ion confirmation, the fragmentation pattern provides a fingerprint that helps in structural elucidation. In electron impact (EI) or electrospray ionization (ESI) MS, molecules break apart in predictable ways. For a benzamidine structure, common fragmentation pathways include the loss of the amine group (-NH₂) or cleavage of the aromatic ring. researchgate.netlibretexts.org The presence of the trifluoromethyl group would lead to characteristic fragments, further confirming the structure. miamioh.edu The combination of liquid chromatography with mass spectrometry (LC-MS) is particularly powerful, allowing for the separation and identification of components in a mixture in a single analysis. chromatographyonline.com
X-ray Crystallography for Solid-State Structure Determination
The precise three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding the physicochemical properties and biological activity of a compound. X-ray crystallography is the most definitive method for determining this arrangement. However, a search of publicly available scientific literature and crystallographic databases did not yield specific X-ray crystallography data for this compound.
While crystallographic information for the target compound is not available, data for structurally related molecules can sometimes offer insights into potential intermolecular interactions and conformations. For instance, the crystal structure of a derivative, 2-((2-fluoro-4-(trifluoromethyl)phenyl)(hydroxy)methyl)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one, has been reported. researchgate.net This larger molecule contains the 2-fluoro-4-(trifluoromethyl)phenyl group, and its analysis revealed a monoclinic crystal system with the space group P21/n. researchgate.net
Detailed Research Findings
Without a solved crystal structure for this compound, a detailed discussion of its specific bond lengths, bond angles, and intermolecular hydrogen bonding network is not possible. Such an analysis would require single-crystal X-ray diffraction data, which includes the unit cell parameters, space group, and atomic coordinates.
For illustrative purposes, the type of data that would be obtained from such an experiment is presented in the tables below. The values presented are hypothetical and are based on typical data for small organic molecules.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 9.1 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 915.6 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.510 |
| R-factor (%) | 4.5 |
Hypothetical Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Degrees (°) |
| C-N (amidine) | 1.33 | N-C-N | 121.5 |
| C-C (phenyl ring avg.) | 1.39 | C-C-C (phenyl ring avg.) | 120.0 |
| C-F | 1.35 | ||
| C-CF₃ | 1.51 |
It is important to reiterate that the data presented in these tables is purely hypothetical and serves only to illustrate the type of information that would be generated from an X-ray crystallographic study of this compound.
Emerging Research Directions and Future Perspectives for 2 Fluoro 4 Trifluoromethyl Benzamidine
Development of Novel Fluorinated Building Blocks for Future Drug Discovery
The synthesis of organofluorine compounds is a cornerstone in the development of innovative pharmaceuticals. researchgate.netresearchgate.net In some years, up to half of all FDA-approved drugs have been organofluorine compounds, a testament to the profound impact of fluorine in medicinal chemistry. nih.gov The use of fluorinated building blocks remains the predominant strategy in drug discovery. nih.govnih.gov 2-Fluoro-4-trifluoromethyl-benzamidine represents a prime candidate for development into a new class of building blocks. The fluorine atom and the trifluoromethyl group can enhance crucial drug-like properties, including metabolic stability, lipophilicity, and binding affinity. beilstein-journals.org
Future research will likely focus on utilizing this compound as a starting material to generate libraries of more complex molecules. These derivatives could serve as key intermediates for novel active pharmaceutical ingredients (APIs). There is a clear trend toward wider representation of diverse fluorinated chemotypes in drug discovery pipelines, moving beyond simple aromatic substitutions. nih.govnih.gov
Table 1: Influence of Fluorine-Containing Groups on Drug Properties
| Property | Effect of Fluorine (F) | Effect of Trifluoromethyl (CF₃) |
| Metabolic Stability | Often enhanced by blocking sites of metabolic oxidation. | Increases resistance to metabolic degradation. |
| Lipophilicity | Increases lipophilicity, which can improve membrane permeability. | Significantly increases lipophilicity. |
| Binding Affinity | Can alter electronic properties and form key hydrogen bonds or other non-covalent interactions with biological targets. mdpi.com | Can act as a bioisostere for other groups and participate in specific binding interactions. |
| pKa | Can lower the pKa of nearby functional groups, affecting ionization state at physiological pH. | Strong electron-withdrawing effects can significantly alter the acidity/basicity of the molecule. |
Exploration of Undiscovered Chemical Transformations and Synthetic Methodologies
While classical methods for creating fluorinated compounds are well-established, the future lies in developing and applying novel synthetic pathways that offer greater efficiency, selectivity, and access to previously unreachable chemical space. nih.govnih.gov For a molecule like this compound, this involves exploring modern synthetic reactions to modify its core structure or append new functional groups.
Emerging strategies that could be applied include:
Late-Stage Functionalization: Direct C-H activation could enable the introduction of new substituents onto the aromatic ring, providing rapid access to a diverse set of analogues without needing to re-synthesize the entire molecule from scratch. nih.gov
Decarboxylative Transformations: If a carboxylic acid precursor is used, decarboxylative strategies offer a powerful method for introducing fluorine-containing groups. nih.gov
Novel Reagent-Mediated Reactions: The development of new reagents, such as novel fluoroacetyl sulfonium (B1226848) salts for carbene transfer, opens up new reaction pathways. researchgate.netresearchgate.net Applying analogous new methodologies to the benzamidine (B55565) moiety could yield unique transformations.
Halofluorination and Related Reactions: Advanced techniques like halofluorination and fluoroselenation on cyclic precursors could be adapted to create complex fluorinated heterocyclic systems derived from the benzamidine scaffold. beilstein-journals.org
A patent for the synthesis of the related compound 2-trifluoromethyl benzamide (B126) highlights the importance of developing methods that are simple, use readily available materials, and are suitable for industrial-scale production. google.com Future work on this compound and its derivatives will likely pursue similar goals of scalability and efficiency.
Table 2: Modern Synthetic Methodologies for Organofluorine Chemistry
| Methodology | Description | Potential Application for this compound |
| Transition Metal-Catalyzed C–H Fluorination | Direct replacement of a hydrogen atom with a fluorine atom, often using a directing group to ensure regioselectivity. nih.gov | Selective fluorination at other positions on the benzene (B151609) ring. |
| Decarboxylative Radical Strategies | Introduction of fluorine-containing groups by replacing a carboxylic acid group, often proceeding through a radical intermediate. nih.gov | Synthesis of derivatives from corresponding carboxylic acid precursors. |
| Electrophilic Halonium-Initiated Fluorination | Activation of an olefin bond with an electrophilic halogen, followed by nucleophilic fluorination to create vicinal halofluoro compounds. beilstein-journals.org | Creation of complex, saturated heterocyclic derivatives. |
| Photoredox Catalysis | Using light to enable redox reactions for forming new C-F or C-CF₃ bonds under mild conditions. | Functionalization of the core structure or its derivatives. |
Identification of Untapped Biological Targets and Broader Therapeutic Applications
The structural motifs present in this compound suggest several promising, yet unexplored, therapeutic applications. Benzamide derivatives are a well-established class of compounds with diverse biological activities. The addition of fluorine and a trifluoromethyl group can significantly enhance this activity.
Potential therapeutic areas for derivatives of this compound include:
Anti-inflammatory Agents: Benzamide structures have been shown to modulate pro-inflammatory cytokines such as TNF-α and IL-1β, indicating potential for treating inflammatory diseases.
Anticancer Agents: The compound may serve as a scaffold for designing kinase inhibitors, which are crucial in oncology for disrupting cancer cell proliferation.
Antiviral Compounds: Researchers are actively synthesizing polyheterocyclic fluorinated compounds to inhibit viral replication, as demonstrated in studies against human SARS-CoV-2. mdpi.com The this compound core could be incorporated into larger structures to target viral proteins. mdpi.com
Agrochemicals: Fluorinated compounds are also explored for their potential as advanced herbicides or fungicides in agricultural science.
Table 3: Potential Biological Targets and Therapeutic Applications
| Potential Biological Target | Therapeutic Area | Rationale |
| Kinases | Oncology | Many kinase inhibitors incorporate fluorinated aromatic rings to enhance binding and pharmacokinetic properties. |
| Cytokine Signaling Pathways | Inflammatory Diseases | Fluorinated benzamides can modulate the production of inflammatory mediators. |
| Viral Proteins (e.g., Proteases, Polymerases) | Infectious Diseases | The fluorinated phenyl ring can form strong, favorable interactions with active sites of essential viral enzymes. mdpi.com |
| G-Protein Coupled Receptors (GPCRs) | Central Nervous System (CNS) Disorders | The trifluoromethyl group is common in CNS drugs, where it can improve blood-brain barrier penetration. |
Integration of Advanced Computational Approaches and Machine Learning in Chemical Research
The integration of machine learning (ML) and other computational tools offers a transformative approach to chemical research, enabling the rapid design and analysis of molecules with desired properties. arxiv.org Rather than relying solely on time-consuming trial-and-error synthesis, researchers can use computational methods to predict molecular behavior and prioritize experimental work. riken.jp
Future research on this compound and its derivatives would benefit immensely from these approaches:
De Novo Molecular Design: Machine learning models can generate novel molecular structures based on a set of desired properties. riken.jp This could be used to create a virtual library of thousands of derivatives of this compound optimized for a specific biological target.
Property Prediction: Quantum machine learning can be used to approximate solutions to complex quantum mechanics equations, allowing for the rapid prediction of properties like reactivity, solubility, and binding affinity. nih.gov Explainable AI models can shed light on the structural origins of a compound's properties, guiding chemists in rational design. arxiv.org
Reaction Optimization: Computational models can predict the outcomes of chemical reactions, helping to optimize conditions and identify the most promising synthetic routes before entering the lab.
A recent study demonstrated the power of combining machine learning with quantum chemistry to discover novel fluorescent molecules, achieving a 75% success rate among the candidates chosen for synthesis. riken.jp Applying a similar workflow to the chemical space around this compound could dramatically accelerate the discovery of new materials or therapeutic agents.
Table 4: Applications of Computational and Machine Learning in Chemical Research
| Computational Approach | Application | Benefit for Research on this compound |
| Quantum Chemistry (e.g., DFT) | Calculate electronic structure and predict properties like reactivity and spectral characteristics. mdpi.com | Understand how fluorine substitution impacts the molecule's properties and interactions. |
| Machine Learning (ML) Models | Predict biological activity, toxicity, and physicochemical properties from molecular structure. arxiv.orgriken.jp | Screen large virtual libraries of derivatives to identify high-potential candidates for synthesis. |
| Molecular Dynamics (MD) Simulations | Simulate the movement of the molecule and its interaction with a biological target over time. | Elucidate binding modes and mechanisms of action at the atomic level. |
| De Novo Design | Generate novel molecules with optimized, predefined properties. riken.jp | Discover entirely new chemical entities based on the this compound scaffold. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Fluoro-4-trifluoromethyl-benzamidine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves amidination of 2-Fluoro-4-(trifluoromethyl)benzoyl chloride (CAS 329-15-7) with ammonia or amines under controlled conditions. A two-step approach is common:
Preparation of the benzoyl chloride precursor : Chlorination of 2-Fluoro-4-(trifluoromethyl)benzoic acid using thionyl chloride or PCl₅.
Amidination : Reacting the benzoyl chloride with ammonium hydroxide or substituted amines in anhydrous solvents (e.g., dichloromethane) at 0–25°C.
- Critical Parameters : Excess ammonia (3–5 eq.) and inert atmospheres improve yield. Catalysts like DMAP (4-dimethylaminopyridine) may accelerate coupling .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹⁹F NMR identifies fluorine environments (δ −60 to −70 ppm for CF₃ groups). ¹H NMR resolves aromatic protons (δ 7.5–8.5 ppm) and amidine NH₂ signals (δ 5–6 ppm, broad).
- FTIR : Stretching vibrations for C=O (~1650 cm⁻¹) and C-F (~1200 cm⁻¹) confirm functional groups.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for C₈H₆F₄N₂: 230.05 g/mol) .
Q. How can researchers address solubility challenges during purification?
- Methodological Answer : The compound’s low solubility in polar solvents (due to fluorinated groups) necessitates:
- Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane).
- Chromatography : Employ silica gel columns with gradient elution (0–5% methanol in DCM).
- Alternative Solvents : Trifluoroacetic acid (TFA) in dichloromethane (50% v/v) enhances solubility during intermediate steps .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reports on the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Discrepancies arise from electronic effects of substituents:
- Fluorine’s Electron-Withdrawing Nature : Activates the benzene ring for electrophilic substitution but deactivates amidine NH₂ groups.
- Steric Hindrance : The trifluoromethyl group at C4 may block access to reactive sites.
- Resolution Strategy :
- Conduct kinetic studies under varying temperatures (0–60°C) and pH (acidic vs. basic).
- Use computational modeling (DFT) to map electron density and predict reactive sites .
Q. How can researchers design enzyme inhibition assays to evaluate this compound’s bioactivity?
- Methodological Answer :
- Target Selection : Prioritize enzymes with hydrophobic binding pockets (e.g., serine proteases, kinases) due to the compound’s lipophilic CF₃ group.
- Assay Conditions :
Fluorescence-Based Assays : Monitor trypsin or thrombin inhibition using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC).
IC₅₀ Determination : Test concentrations from 1 nM–100 µM in Tris buffer (pH 7.4) with 1% DMSO.
- Controls : Include benzamidine analogs (e.g., 4-CF₃-benzamidine) to benchmark potency .
Q. What strategies resolve inconsistencies in reported melting points or spectral data?
- Methodological Answer :
- Purity Verification : Use HPLC (C18 column, 80:20 acetonitrile/water) to confirm ≥95% purity.
- Standardization : Cross-reference with NIST data for 2-Fluoro-4-(trifluoromethyl)benzaldehyde (CAS 89763-93-9), which shares structural motifs.
- Collaborative Studies : Compare results across labs using identical synthetic protocols (e.g., CAS 329-15-7 for precursor consistency) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results in catalytic hydrogenation yields of this compound derivatives?
- Methodological Answer :
- Variable Factors : Catalyst type (Pd/C vs. Raney Ni), H₂ pressure (1–5 atm), and solvent polarity (MeOH vs. THF).
- Hypothesis Testing :
- Perform controlled experiments with degassed solvents to exclude oxygen interference.
- Analyze byproducts via GC-MS to identify side reactions (e.g., dehalogenation).
- Case Study : Analogous compounds (e.g., 4-[5-(Trifluoromethyl)pyrid-2-yl]benzonitrile) show mp 123–124°C, suggesting thermal stability under hydrogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
